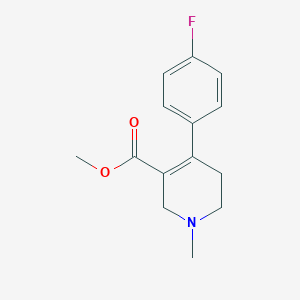
1-benzyl-3-(3-chlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-(3-chlorophenyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to a 3-chlorophenyl and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloroaniline with benzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-3-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-benzyl-3-(3-chlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(phenylmethyl)urea: Similar structure but with a urea group instead of thiourea.
1-(3-Chlorophenyl)-3-(phenylmethyl)guanidine: Contains a guanidine group, offering different chemical properties.
1-(3-Chlorophenyl)-3-(phenylmethyl)carbamate: Features a carbamate group, used in different applications.
Uniqueness: 1-benzyl-3-(3-chlorophenyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13ClN2S |
|---|---|
Molecular Weight |
276.8g/mol |
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
KHNANZQXGXUCGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(4-methyl-1-piperazinyl)dibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B373932.png)
![4-Chloro-2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}phenyl 2,5-dichlorophenyl sulfide](/img/structure/B373934.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)amine](/img/structure/B373937.png)
![1-Methyl-4-piperidinyl 2-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl ether](/img/structure/B373939.png)
![N-{2-[(5-bromo-2-thienyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373943.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373946.png)
![N-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373947.png)

![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(4-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373949.png)
![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(2-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373951.png)
![N,N-dimethyl-N-{3-[(2-methylphenyl)sulfanyl]-3-phenylpropyl}amine](/img/structure/B373952.png)
![4-({[4-(4-Fluorophenyl)-1-methyl-3-piperidinyl]methyl}sulfanyl)phenyl methyl ether](/img/structure/B373953.png)
